Cas no 1711-24-6 (4-(2-Hydroxyethoxy)benzoic acid)

4-(2-Hydroxyethoxy)benzoic acid is a versatile aromatic carboxylic acid derivative featuring a hydroxyethoxy functional group. This compound is particularly valued for its dual reactivity, combining the carboxylic acid moiety for esterification or amidation with the hydroxyl group for further functionalization. Its structure makes it useful as an intermediate in organic synthesis, particularly in the production of liquid crystal materials, pharmaceuticals, and specialty polymers. The hydroxyethoxy side chain enhances solubility in polar solvents, facilitating processing in various applications. Its balanced hydrophilicity and aromatic character contribute to its utility in designing advanced materials with tailored properties. The compound exhibits good thermal stability, making it suitable for high-temperature applications.
4-(2-Hydroxyethoxy)benzoic acid structure
1711-24-6 structure
商品名:4-(2-Hydroxyethoxy)benzoic acid
CAS番号:1711-24-6
MF:C9H10O4
メガワット:182.1733
MDL:MFCD00020367
CID:138777

4-(2-Hydroxyethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-Hydroxyethoxy)benzoic acid
    • 4-(2-HYDROXYETHOXY)BENZENECARBOXYLIC ACID
    • Benzoic acid,4-(2-hydroxyethoxy)-
    • hydroxyethoxybenzenecarboxylicacid
    • p-(2-Hydroxyethoxy)benzoic acid
    • MDL: MFCD00020367
    • インチ: InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
    • InChIKey: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)OCCO)C(=O)O

計算された属性

  • せいみつぶんしりょう: 182.057909g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 182.057909g/mol
  • 単一同位体質量: 182.057909g/mol
  • 水素結合トポロジー分子極性表面積: 66.8Ų
  • 重原子数: 13
  • 複雑さ: 161
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: 177-179°
  • PSA: 66.76000
  • LogP: 0.75590

4-(2-Hydroxyethoxy)benzoic acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-(2-Hydroxyethoxy)benzoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(2-Hydroxyethoxy)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RG022-200mg
4-(2-Hydroxyethoxy)benzoic acid
1711-24-6 97%
200mg
228.0CNY 2021-07-13
Enamine
EN300-75227-1.0g
4-(2-hydroxyethoxy)benzoic acid
1711-24-6 95%
1.0g
$90.0 2023-02-12
Enamine
EN300-75227-0.05g
4-(2-hydroxyethoxy)benzoic acid
1711-24-6 95%
0.05g
$21.0 2023-02-12
Apollo Scientific
OR962445-1g
4-(2-Hydroxy-ethoxy)-benzoic acid
1711-24-6 97%
1g
£117.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228066-250mg
4-(2-Hydroxyethoxy)benzoic acid
1711-24-6 98%
250mg
¥315 2023-04-15
Chemenu
CM344529-5g
4-(2-Hydroxy-ethoxy)-benzoic acid
1711-24-6 95%+
5g
$465 2022-06-12
TRC
B444335-1g
4-(2-hydroxyethoxy)benzoic acid
1711-24-6
1g
$ 250.00 2022-06-07
eNovation Chemicals LLC
Y1015190-5g
4-(2-HYDROXY-ETHOXY)-BENZOIC ACID
1711-24-6 97%
5g
$175 2024-06-06
Apollo Scientific
OR962445-5g
4-(2-Hydroxy-ethoxy)-benzoic acid
1711-24-6 97%
5g
£404.00 2025-02-20
eNovation Chemicals LLC
Y1226725-10g
4-(2-Hydroxyethoxy)benzoic acid
1711-24-6 95%
10g
$670 2024-06-03

4-(2-Hydroxyethoxy)benzoic acid 関連文献

4-(2-Hydroxyethoxy)benzoic acidに関する追加情報

Introduction to 4-(2-Hydroxyethoxy)benzoic Acid (CAS No. 1711-24-6)

4-(2-Hydroxyethoxy)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1711-24-6, is a versatile organic compound with significant applications in pharmaceutical research, chemical synthesis, and material science. This compound, characterized by its hydroxyethoxy substituent on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the development of various biochemical and medicinal agents.

The molecular structure of 4-(2-hydroxyethoxy)benzoic acid consists of a benzene ring substituted with a hydroxyethoxy group at the 4-position and a carboxylic acid moiety at the 1-position. This arrangement imparts both hydrophilic and lipophilic characteristics, enabling its solubility in a range of solvents and facilitating its interaction with biological targets. The presence of both hydroxyl and carboxyl functional groups allows for further derivatization, making it a valuable building block in synthetic chemistry.

In recent years, 4-(2-hydroxyethoxy)benzoic acid has garnered attention in the field of drug discovery due to its potential as a precursor for bioactive molecules. Its structural motif is reminiscent of natural products and pharmaceuticals known for their anti-inflammatory, antioxidant, and antimicrobial properties. For instance, derivatives of this compound have been explored as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the pathogenesis of inflammation and pain.

One notable application of 4-(2-hydroxyethoxy)benzoic acid is in the synthesis of novel antimicrobial agents. The hydroxyethoxy group enhances the compound's ability to interact with bacterial cell membranes, disrupting essential metabolic pathways. Recent studies have demonstrated its efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding underscores the importance of 4-(2-hydroxyethoxy)benzoic acid as a scaffold for developing next-generation antimicrobial therapies.

The compound's role in material science is equally compelling. Its ability to form hydrogen bonds with other molecules makes it an excellent candidate for polymer stabilization and drug delivery systems. Researchers have utilized 4-(2-hydroxyethoxy)benzoic acid to create biodegradable polymers that can encapsulate therapeutic agents, ensuring controlled release in biological environments. Such advancements hold promise for targeted drug delivery in oncology and chronic disease management.

Furthermore, 4-(2-hydroxyethoxy)benzoic acid has been investigated for its potential photoprotective properties. Its aromatic structure allows it to absorb ultraviolet (UV) radiation, mitigating oxidative stress induced by UV exposure. This characteristic makes it a promising component in skincare formulations designed to prevent photodamage and aging-related skin disorders. The growing demand for natural-based sunscreens has positioned 4-(2-hydroxyethoxy)benzoic acid as a key ingredient in cosmetic formulations.

The synthesis of 4-(2-hydroxyethoxy)benzoic acid typically involves the reaction of 4-hydroxyl benzoic acid with ethylene oxide under controlled conditions. This process highlights the compound's synthetic accessibility and scalability for industrial applications. Advances in green chemistry have further refined these methodologies, reducing waste and improving yield through catalytic processes and solvent-free reactions.

In conclusion, 4-(2-hydroxyethoxy)benzoic acid (CAS No. 1711-24-6) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and cosmetics. Its unique structural features enable diverse functionalities, making it indispensable in research and industrial settings. As scientific understanding evolves, the potential uses of this compound are expected to expand, driving innovation in drug development and material engineering.

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